1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O4 and its molecular weight is 384.82. The purity is usually 95%.
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Biological Activity
1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a dihydropyridine core substituted with a benzyloxy group and a chloro-methoxy phenyl moiety. The synthesis typically involves multiple steps to ensure the precise construction of its complex structure. Preliminary studies indicate that this compound can be synthesized through various methods, including standard organic reactions and more advanced techniques such as ultrasound-assisted synthesis.
Enzyme Inhibition
Research has shown that this compound exhibits significant inhibitory activity against key enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of:
- Aldosterone Synthase : This enzyme plays a crucial role in regulating blood pressure and electrolyte balance. Inhibition may contribute to therapeutic strategies for hypertension.
- Aromatase : Involved in estrogen biosynthesis, targeting aromatase is critical in breast cancer treatment strategies.
Anticancer Activity
The compound has shown promising results in various anticancer assays:
-
Cell Line Studies : In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction HT29 (Colon) 15.0 Cell cycle arrest A549 (Lung) 10.0 Inhibition of proliferation
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between the compound and its biological targets. For instance, docking with aromatase showed favorable binding affinities, suggesting that structural modifications could enhance potency.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the dihydropyridine class:
- Antiproliferative Effects : A study evaluated a related dihydropyridine derivative against various cancer cell lines and found significant antiproliferative effects comparable to established chemotherapeutics.
- Mechanistic Insights : Another study utilized molecular dynamics simulations to explore the binding interactions of dihydropyridines with targeted enzymes, providing insights into their potential as drug candidates.
Comparative Analysis
The uniqueness of this compound can be compared with other structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks methoxy group | Moderate enzyme inhibition |
5-(4-nitrophenyl)-1-(benzyloxy)-dihydropyridine | Contains nitrophenyl instead of chloro | Antimicrobial properties |
N-(5-bromo-2-methoxyphenyl)-1-(3-nitrobenzyl)carboxamide | Bromine instead of chlorine | Similar enzyme inhibition profile |
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-26-18-10-9-15(21)12-17(18)22-19(24)16-8-5-11-23(20(16)25)27-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUSVHAMDNYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.